2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative featuring a sulfanyl-linked 2-chloro-6-fluorophenylmethyl group at position 2 and a 4-methoxyphenyl substituent at position 2. The substitution pattern in this compound suggests enhanced electronic and steric effects due to the chloro-fluorophenyl and methoxyphenyl groups, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2S/c1-28-15-11-9-14(10-12-15)26-21(27)16-5-2-3-8-20(16)25-22(26)29-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTDYTZCCIBFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710988-43-5 | |
| Record name | 2-((2-CHLORO-6-FLUOROBENZYL)THIO)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxyphenylthiourea under basic conditions to form the intermediate 2-[(2-chloro-6-fluorobenzyl)thio]-3-(4-methoxyphenyl)thiourea. This intermediate is then cyclized under acidic conditions to yield the final quinazolinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazolinone derivatives .
Scientific Research Applications
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Position 2 Modifications: The sulfanyl group in the target compound is linked to a 2-chloro-6-fluorophenylmethyl moiety, whereas analogs often feature simpler alkyl or aryl groups (e.g., 3-methylbenzylthio in ). The chloro and fluoro substituents may enhance electrophilicity and metabolic stability compared to non-halogenated analogs.
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, comparisons with analogs suggest:
- Bioactivity: Sulfanyl-linked triazoles and quinazolinones exhibit antimicrobial and kinase-inhibitory properties . The chloro-fluoro substitution may enhance target binding via halogen bonding .
- Solubility and Stability: The 4-methoxyphenyl group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., 4-methylphenyl in ). Melting points for related quinazolinones range from 228–230°C (e.g., compound 4l in ), suggesting moderate crystallinity.
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns in quinazolinones influence their crystal packing and stability. highlights graph-set analysis for understanding intermolecular interactions . The chloro-fluorophenyl and methoxyphenyl groups in the target compound may participate in C–H···O/N or π-stacking interactions, akin to related structures in .
Biological Activity
The compound 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone class, which has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.83 g/mol. The structure can be represented as follows:
1. Anticancer Activity
Several studies have reported the anticancer potential of quinazolinone derivatives, including the compound . For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in Cancer Letters demonstrated that similar quinazolinone derivatives exhibit cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value in the micromolar range .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute and chronic inflammation.
- Research Findings : In a study examining the effects of various quinazolinones on inflammatory markers, it was found that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
3. Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties.
- Study Overview : In vitro assays revealed that this compound exhibited inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:
- Phosphodiesterase Inhibition : Similar compounds have been identified as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating intracellular signaling pathways involved in inflammation and cell proliferation .
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves condensation of substituted aldehydes with thioacetate derivatives, followed by hydrogenation or cyclization steps. For example, 4-chlorobenzaldehyde and methyl thioacetate can react to form intermediate thioquinazolones, which are further functionalized via hydrogenation or coupling reactions . Optimization parameters include:
- Temperature : Controlled heating (80–120°C) to avoid decomposition.
- Catalysts : Use of Pd/C or Raney Ni for hydrogenation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Table 1 : Comparative synthesis routes from literature:
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde + Methyl thioacetate | 100°C, DMF | 65–70 | |
| 2 | Intermediate + 2,3-Diazetidinone | H₂, Pd/C, 50°C | 80–85 |
Q. How can the compound’s structure be characterized to confirm purity and regiochemistry?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at 4-position, chloro-fluoro substitution pattern) .
- X-ray Crystallography : Resolve stereochemistry and confirm dihydroquinazolinone ring conformation (see crystal structure data in ).
- HPLC-MS : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Adhere to hazard mitigation strategies:
- Ventilation : Use fume hoods to avoid inhalation of dust/gases .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
- First Aid : Immediate rinsing with water for skin exposure; artificial respiration if inhaled .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound?
- Methodological Answer : Follow ecotoxicological frameworks such as Project INCHEMBIOL :
- Abiotic Studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light.
- Biotic Studies : Use microbial consortia to assess biodegradation pathways .
- Analytical Tools : LC-MS/MS to track transformation products; LogP calculations to predict bioaccumulation .
Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?
- Methodological Answer : Conduct systematic batch analysis:
- Purity Assessment : Compare HPLC chromatograms to identify impurities affecting activity .
- Crystallinity Check : Variable bioactivity may arise from polymorphic forms; use XRD to detect crystallinity differences .
- Dose-Response Validation : Re-test batches in standardized assays (e.g., enzyme inhibition IC₅₀) with positive controls .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Methodological Answer : Modify substituents systematically and evaluate pharmacological effects:
- Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
- Core Modifications : Synthesize analogs with substituted thioether chains (e.g., morpholine or piperazine derivatives) .
- In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
Q. What experimental designs are optimal for assessing its pharmacokinetic properties?
- Methodological Answer : Adopt randomized block designs with split-plot configurations :
- In Vivo : Administer doses (1–50 mg/kg) to rodent models; collect plasma at intervals (0–24h) for LC-MS analysis .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
- Metabolite Profiling : Identify phase I/II metabolites via high-resolution MS/MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer : Replicate protocols with strict control of variables:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
